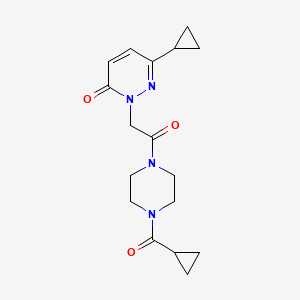

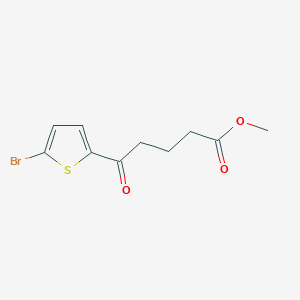

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfamoyl benzamide derivatives, including structures similar to our compound of interest, often involves aqueous medium reactions starting from chlorosulfonylbenzoic acid or carbodiimide coupling decorated with various biologically relevant substituents. These methods are tailored to yield compounds with potential inhibitory activities against certain enzymes, indicating a broad utility in drug discovery processes (Zahid Hussain Zaigham et al., 2023).

Molecular Structure Analysis

Molecular docking studies and structural analyses are critical for understanding the interaction of sulfamoyl benzamide derivatives with target proteins. The compound's efficacy as an inhibitor can be attributed to its significant interactions with amino acids of homology model proteins, showcasing the importance of molecular structure in the development of selective inhibitors (Zahid Hussain Zaigham et al., 2023).

Chemical Reactions and Properties

Compounds like our subject of interest are synthesized through reactions involving sulfonamides and carboxamides, which are then screened for their activity against various physiological and pathological functions, such as thrombosis and cancer. This demonstrates the compound's reactivity and potential therapeutic applications (Zahid Hussain Zaigham et al., 2023).

Physical Properties Analysis

While specific data on the physical properties of "N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide" were not directly available, the analysis of similar sulfamoyl benzamide derivatives indicates these compounds typically possess characteristics conducive to biological activity, such as solubility and stability, which are essential for their effectiveness as inhibitors (Zahid Hussain Zaigham et al., 2023).

Chemical Properties Analysis

The chemical properties of sulfamoyl benzamide derivatives, including reactivity with biological targets, are pivotal in their role as selective inhibitors. These properties are influenced by the compound's structure, as evidenced by molecular docking studies, which reveal how specific interactions contribute to their inhibitory potency (Zahid Hussain Zaigham et al., 2023).

科学的研究の応用

Enzyme Inhibition and Potential Therapeutic Applications

Research has identified the compound as a potent inhibitor of carbonic anhydrases (CAs), specifically isoenzymes hCA I, hCA II, hCA IV, and hCA XII. These enzymes are involved in numerous physiological processes, and inhibitors like N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide have therapeutic potential in treating conditions such as glaucoma, epilepsy, obesity, and cancer (Supuran, Maresca, Gregáň, & Remko, 2013). Additionally, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on other enzymes, suggesting a broad spectrum of potential pharmacological applications.

Photostability and Photochemical Decomposition

The photostability of sulfamethoxazole derivatives, closely related to the compound , has been extensively studied. These studies reveal insights into the photodegradation pathways and the formation of photoproducts under varying conditions, which are critical for understanding the stability and safe use of these compounds in pharmaceutical applications (Zhou & Moore, 1994).

Antibiotic Resistance and Transformation Products

Investigations into the antibiotic sulfonamide drug sulfamethoxazole have uncovered its transformation products under denitrifying conditions, highlighting the environmental persistence and potential for antibiotic resistance development. Such research underscores the importance of monitoring and understanding the environmental impact of sulfonamide antibiotics and their derivatives (Nödler, Licha, Barbieri, & Pérez, 2012).

Development of Selective Agonists

Further research into sulfamoyl benzamides has led to the identification of compounds acting as potent and selective agonists for specific receptors, such as the CB(2) receptor. These findings hold promise for the development of novel therapeutic agents targeting conditions like pain and inflammation without the psychoactive effects associated with CB(1) receptor activation (Sellitto et al., 2010).

特性

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O7S2/c1-15-14-20(23-32-15)24-33(27,28)18-8-4-17(5-9-18)22-21(26)16-2-6-19(7-3-16)34(29,30)25-10-12-31-13-11-25/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCDEBMLNQTXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2498268.png)

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2498278.png)

![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)